REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([O:4][C:5]([NH:7][O:8][CH2:9][C:10]([O:12]C)=[O:11])=[O:6])[CH3:3].[OH-].[K+].Cl>CO>[CH3:3][C:2]([CH3:14])([O:4][C:5]([NH:7][O:8][CH2:9][C:10]([OH:12])=[O:11])=[O:6])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)NOCC(=O)OC)C
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)NOCC(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |